R- vs. S-Enantiomer D1 Receptor Binding Affinity Differential
The (R)-enantiomer of fenoldopam exhibits approximately 250-fold higher binding affinity for D1-like dopamine receptors (D1 and D5 subtypes) compared to the (S)-enantiomer [1][2]. This stereoselective affinity differential is documented in the FDA prescribing information, which explicitly states that fenoldopam is a racemic mixture with the R-isomer responsible for the biological activity [1]. The human D1 receptor Ki for racemic fenoldopam is 40 nM [3]; based on the 250-fold affinity ratio, the (R)-enantiomer accounts for virtually all specific receptor binding at pharmacologically relevant concentrations, while the (S)-enantiomer behaves as a low-affinity species.
| Evidence Dimension | D1-like dopamine receptor binding affinity (fold difference between enantiomers) |
|---|---|
| Target Compound Data | (R)-Fenoldopam hydrobromide: primary pharmacologically active enantiomer; approximately 250-fold higher D1-like receptor affinity vs. S-enantiomer |
| Comparator Or Baseline | (S)-Fenoldopam: approximately 250-fold lower affinity for D1-like receptors; contributes negligible specific binding in racemic mixture |
| Quantified Difference | ~250-fold higher affinity for (R)- vs. (S)-enantiomer at D1-like receptors |
| Conditions | Non-clinical radioligand binding studies; D1-like dopamine receptor family (D1 and D5 subtypes); data reported in FDA prescribing information and Pfizer clinical pharmacology monograph [1][2] |
Why This Matters
Procurement of the isolated (R)-enantiomer eliminates the ~50% inactive mass present in racemic fenoldopam, enabling accurate dose-response quantification and eliminating the confounding contribution of the (S)-enantiomer in receptor binding, functional, and in vivo pharmacokinetic studies.
- [1] FDA DailyMed. FENOLDOPAM MESYLATE INJECTION USP — Clinical Pharmacology. https://dailymed.nlm.nih.gov/dailymed/lookup.cfm?setid=e7d44c5a-0b20-45be-8b56-099ea883662d View Source
- [2] Pfizer Medical. Corlopam® (fenoldopam mesylate injection, USP) Clinical Pharmacology — 12.1 Mechanism of Action. https://www.pfizermedical.com/corlopam/clinical-pharmacology View Source
- [3] NCATS Inxight Drugs. FENOLDOPAM HYDROBROMIDE — Primary Target Ki = 40.0 nM (human D1). https://inxight.ncats.io/drug/2BQI8R8GEM View Source
